molecular formula C13H12ClNO B1611526 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 25115-75-7

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1611526
CAS RN: 25115-75-7
M. Wt: 233.69 g/mol
InChI Key: CLNXKPRXMYQSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile, also known as Clomiphene Citrate, is a synthetic non-steroidal drug that is used in the treatment of infertility in women. It is a selective estrogen receptor modulator (SERM) that works by blocking the negative feedback mechanism of estrogen on the hypothalamus, thereby increasing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This leads to ovulation and subsequently improves fertility in women.

Mechanism of Action

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate works by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovaries. This leads to a decrease in the negative feedback effect of estrogen on the hypothalamus, resulting in an increase in the secretion of FSH and LH from the pituitary gland. This, in turn, stimulates ovulation and improves fertility in women.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to increase the levels of FSH and LH in the blood, leading to ovulation in women. It also increases the levels of testosterone in men, which can improve sperm count and motility. In addition, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to have antiestrogenic effects on breast tissue, making it useful in the treatment of breast cancer and gynecomastia.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate is a widely used and well-studied drug that has many advantages in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate also has some limitations in laboratory experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain consistent levels in the blood. In addition, it can have off-target effects on other estrogen receptors, leading to potential confounding effects in experiments.

Future Directions

There are many potential future directions for research on 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate. One area of interest is the potential use of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate in the treatment of male infertility, as it has been shown to increase testosterone levels in men. Another area of interest is the neuroprotective effects of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate, which could have important implications for the treatment of stroke and traumatic brain injury. Finally, there is ongoing research into the potential use of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate in the treatment of breast cancer and gynecomastia.

Scientific Research Applications

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been extensively studied for its clinical applications in the treatment of infertility in women. It has also been investigated for its potential use in the treatment of male infertility, breast cancer, and gynecomastia. In addition, 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile Citrate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNXKPRXMYQSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481476
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25115-75-7
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction mixture consisting of 29.8 gm (0.102 mole) of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above), 660 ml. glacial acetic acid, and 330 ml. 10% aqueous sulfuric acid is heated on a steam bath at about 100° C. for 24 hours. The mixture is stirred continuously. After cooling, the mixture is diluted with 1300 ml. water, and extracted with benzene. The benzene phase is recovered and washed successively with water, with aqueous sodium bicarbonate, and with brine. The benzene is then removed by evaporation under reduced pressure to give a solid residue. The solid residue is recrystallized from diethyl ether to give 12.13 gm. (82% yield) of 4-(p-chlorophenyl)-4-cyanocyclohexanone having a melting point at 94.5° to 97° C.
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 29.8 g. (0.102 mole) of methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate (prepared in Example 7) in 660 ml. of acetic acid and 330 ml. of 10% sulfuric acid is stirred mechanically on a steam bath for about 24 hours. The mixture is then allowed to cool and diluted with water. This mixture is extracted thoroughly with benzene. The organic layer is washed successively with water, sodium bicarbonate solution and brine and evaporated to dryness. The solid residue is recrystallized from ether to give 19.49 g. (82% yield) of 4-cyano-4-(4-chlorophenyl)cyclohexanone, having a melting point of 94.5° to 97°C.
Name
methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate
Quantity
0.102 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 3
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 4
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 5
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 6
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.